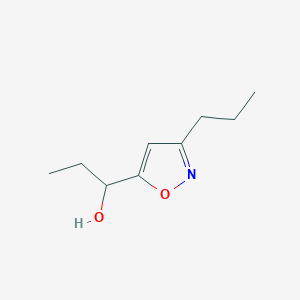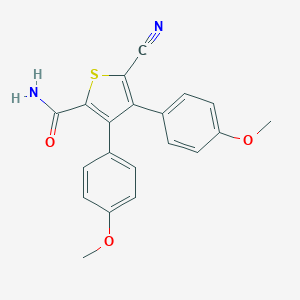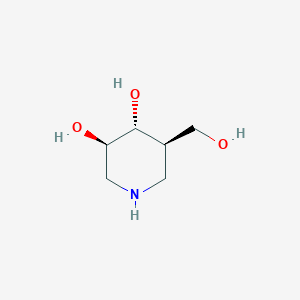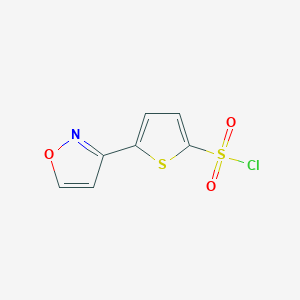
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride
Descripción general
Descripción
The focus on thiophene and its derivatives, including oxazolyl thiophenes, has intensified due to their wide range of applications and significant biological activities. Particularly, "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" belongs to a class of compounds that have been explored for their potential in various chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, including those similar to "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride," often involves Suzuki cross-coupling reactions. A study by Noreen et al. (2017) highlighted a convenient approach for synthesizing thiophene sulfonamide derivatives via reactions of aryl boronic acids and esters under mild conditions, showcasing the flexibility in introducing functional groups to the thiophene core (Noreen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of thiophene derivatives often reveals the impact of substituents on the compound's electronic properties and reactivity. The study by Beryozkina et al. (2015) on 1,2,3-triazoles shows how the nature of the azolyl ring and the size of the substituent on sulfonyl chloride influence the regiochemistry of the reaction, which is crucial for understanding the molecular structure of "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" derivatives (Beryozkina et al., 2015).
Chemical Reactions and Properties
The reactivity of thiophene sulfonyl derivatives, including their interactions with amines, hydrazine, and sodium azide, has been extensively studied. Cremlyn et al. (1981) detailed reactions of thiophene-2-sulfonyl chloride with various reagents, leading to the formation of amides, azides, hydrazides, and hydrazones, showcasing the compound's versatile reactivity and potential for further functionalization (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of thiophene derivatives, including "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride," are influenced by their molecular structure. These properties are crucial for determining the compound's solubility, stability, and suitability for various applications. However, specific studies focusing on the physical properties of "5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride" were not found in the search, indicating a potential area for future research.
Chemical Properties Analysis
Thiophene derivatives exhibit a range of chemical properties, including electrophilic substitution reactions, which are central to their chemical behavior and utility in synthesis. The study by Christov and Ivanov (2002) on alkatrienyl sulfoxides and sulfones offers insights into the synthesis and reaction pathways of related thiophene derivatives, highlighting the complexity and potential of these compounds in chemical synthesis (Christov & Ivanov, 2002).
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Similarly, oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity and antioxidant .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Optical Brighteners
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is used as an optical brightener which converts UV light into visible light . It is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
Biological Activities of Oxazole Derivatives
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . For example, 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives have shown antibacterial potential against E. coli and Xanthomonas citri .
Synthesis of Oxazolines
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities . Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
Photoluminescence Experiments
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene is suitable for photoluminescence experiments on doped silica films . It is also suitable to visualize ultraviolet (UV)-patterned acrylic pressure-sensitive adhesives .
Transthyretin (TTR) Amyloid Fibril Inhibitors
Oxazole derivatives have been synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors . For example, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess significant activity .
Synthesis of Unusual Oxazoles
A series of unusual 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazole compounds have been synthesized through a microwave-assisted cycloaddition with TosMIC and imines or aldehydes as starting materials . This reaction had both a high yield, efficiency, and a broad substrate scope .
Safety And Hazards
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride is considered hazardous and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-12-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOOPXTYGCQGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=CC=C(S2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383894 | |
| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
160233-27-2 | |
| Record name | 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



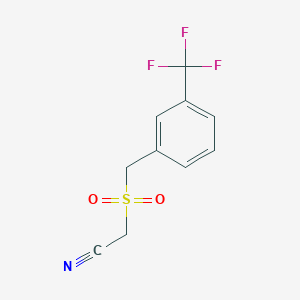
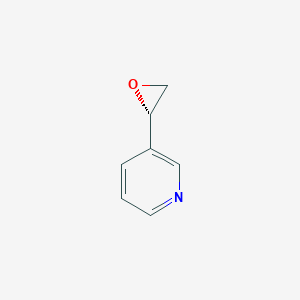
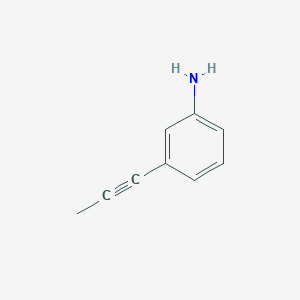
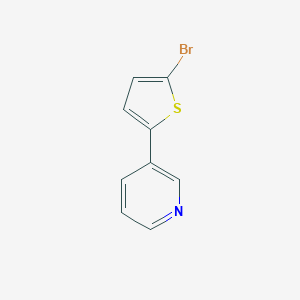
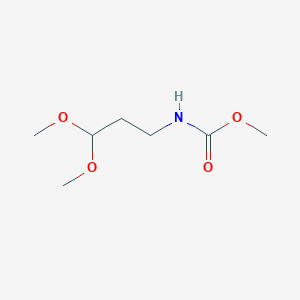
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
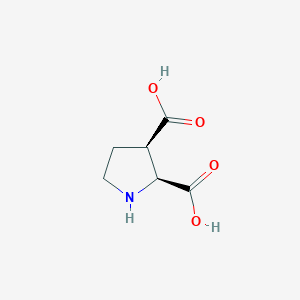

![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
